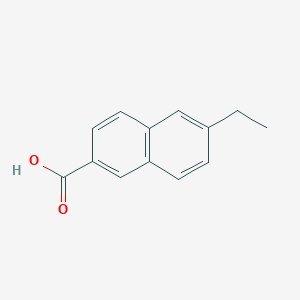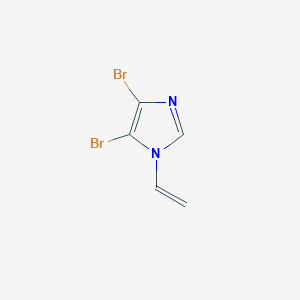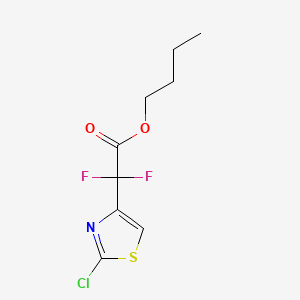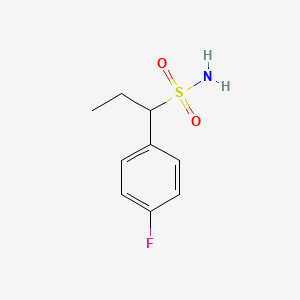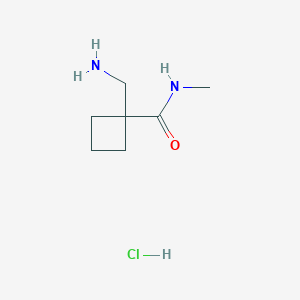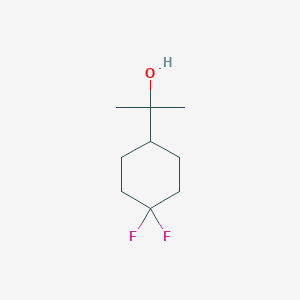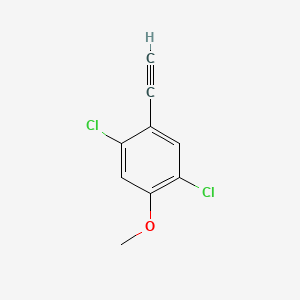
1,4-Dichloro-2-ethynyl-5-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-ethynyl-5-methoxybenzene is an organic compound with the molecular formula C9H6Cl2O It is a derivative of benzene, featuring two chlorine atoms, an ethynyl group, and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-ethynyl-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Starting with a methoxybenzene derivative, chlorine atoms are introduced to the benzene ring through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloro-2-ethynyl-5-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The ethynyl group can be oxidized to form different functional groups, while reduction reactions can modify the benzene ring or the ethynyl group.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carbonyl-containing compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2-ethynyl-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,4-Dichloro-2-ethynyl-5-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group. These substituents affect the electron density of the benzene ring, making it more or less reactive towards different reagents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dichloro-2-methoxybenzene: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
1,4-Dichloro-2-ethynylbenzene: Lacks the methoxy group, which affects its electron density and reactivity.
1,4-Dichloro-5-methoxybenzene: The position of the methoxy group is different, leading to variations in reactivity and applications.
Uniqueness
1,4-Dichloro-2-ethynyl-5-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H6Cl2O |
|---|---|
Molekulargewicht |
201.05 g/mol |
IUPAC-Name |
1,4-dichloro-2-ethynyl-5-methoxybenzene |
InChI |
InChI=1S/C9H6Cl2O/c1-3-6-4-8(11)9(12-2)5-7(6)10/h1,4-5H,2H3 |
InChI-Schlüssel |
YUBKJPLKUNWLCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)Cl)C#C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


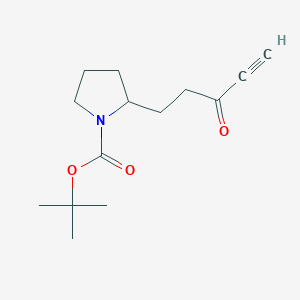
![N-(2-aminoethyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-acetamide](/img/structure/B13488186.png)
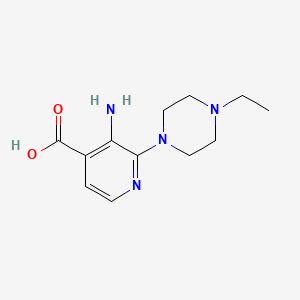
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
